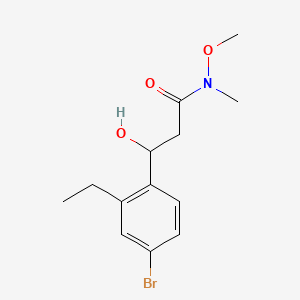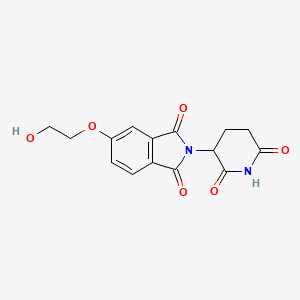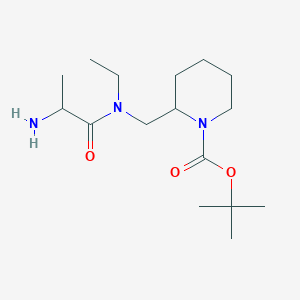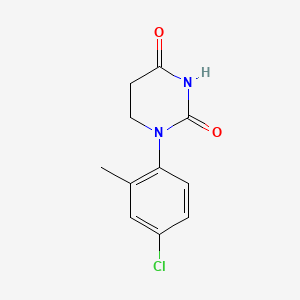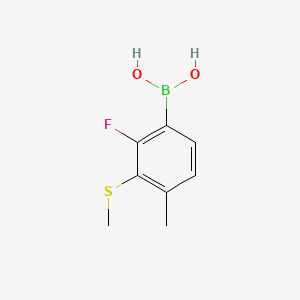![molecular formula C16H18N2O3 B14772903 Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate is a complex spirocyclic compound that features both indole and oxetane moieties. This compound is of significant interest due to its unique three-dimensional structure, which imparts distinct chemical and biological properties. Spirocyclic compounds are known for their rigidity and ability to interact with biological targets in a specific manner, making them valuable in drug design and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an oxetane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spirocyclic structure.
For example, a typical synthetic route might involve:
Formation of the Indole Derivative: Starting from a suitable precursor, such as an aniline derivative, the indole ring is constructed through a series of reactions, including cyclization and functional group modifications.
Oxetane Formation: The oxetane ring is synthesized separately, often through the reaction of an epoxide with a nucleophile under basic conditions.
Spirocyclization: The final step involves the coupling of the indole and oxetane moieties under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
科学研究应用
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological targets in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for treating cancer, microbial infections, and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target but often involves modulation of protein function or interference with cellular processes.
相似化合物的比较
Similar Compounds
Spiroindole Derivatives: Compounds such as spiro[indole-3,3’-pyrrolidine] and spiro[indole-3,3’-piperidine] share structural similarities and are also used in drug design.
Spirooxindole Derivatives: These include spiro[oxindole-3,3’-pyrrolidine] and spiro[oxindole-3,3’-piperidine], which have similar applications in medicinal chemistry.
Uniqueness
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate is unique due to its combination of indole and oxetane moieties, which imparts distinct chemical and biological properties. The presence of the oxetane ring adds rigidity and three-dimensionality, enhancing its ability to interact with biological targets. This makes it a valuable compound in the development of new therapeutic agents and materials.
属性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-15(19)13-7-11-10-5-3-4-6-12(10)17-14(11)16(18-13)8-20-9-16/h3-6,13,17-18H,2,7-9H2,1H3 |
InChI 键 |
YWDQHFBQKCQXFM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC2=C(C3(N1)COC3)NC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


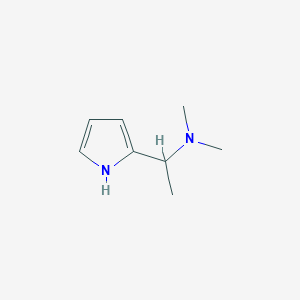
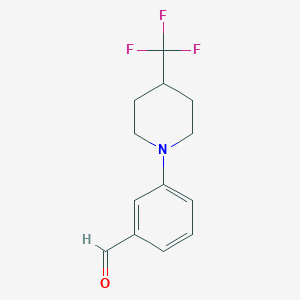
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
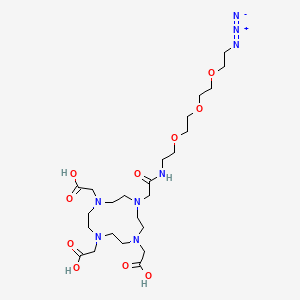
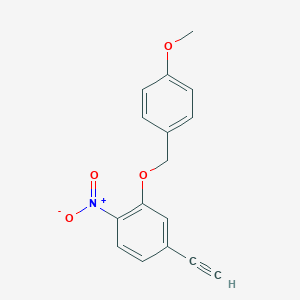
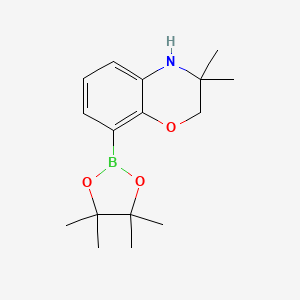
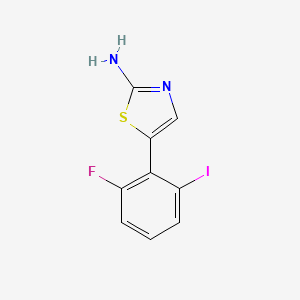
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
